molecular formula C16H16N4O2 B3012796 1-methyl-3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridin-2(1H)-one CAS No. 1904232-92-3

1-methyl-3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridin-2(1H)-one

Cat. No. B3012796
CAS RN: 1904232-92-3
M. Wt: 296.33
InChI Key: ZZIUTLYXSGFJPR-UHFFFAOYSA-N
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Description

The compound 1-methyl-3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridin-2(1H)-one is a complex molecule that appears to be related to a class of compounds known for their antibacterial and antithrombotic properties. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic pathways described in the papers offer insights into the potential synthesis and properties of this compound.

Synthesis Analysis

The synthesis of related compounds involves the condensation of 2,4-diamino-5-(hydroxymethyl)pyrimidine with tetrahydroquinolines in an acidic medium . This suggests that the synthesis of the compound may also involve a similar condensation reaction, possibly with a suitable pyridinone precursor. Additionally, the synthesis of antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones from enamines indicates that the compound could be synthesized through a multi-step process involving the formation of an enamine intermediate followed by cyclization and functional group transformations .

Molecular Structure Analysis

The molecular structure of the compound likely features a pyrimidine ring fused to a cyclohepta ring system, as indicated by the "cyclohepta[d]pyrimidine" portion of the name. The presence of a tetrahydro-5H-5,8-epimino group suggests a saturated ring with a nitrogen-containing epimino bridge. The "1-methyl" and "10-carbonyl" substituents indicate methyl and carbonyl functional groups attached to the pyridinone ring, which may influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The compound's chemical reactivity could be inferred from the reactivity of similar structures. For instance, the presence of a carbonyl group adjacent to a nitrogen atom in the pyrimidine ring could make it susceptible to nucleophilic attacks. The epimino group may also participate in reactions typical of amines, such as alkylation or acylation. The spatial arrangement around the nitrogen atoms, as mentioned in the first paper, could affect the compound's selectivity in biological systems .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, we can hypothesize based on the properties of structurally similar compounds. The compound is likely to have a significant degree of lipophilicity due to the presence of a benzyl group, which could enhance its ability to penetrate lipid membranes. The tetrahydroquinoline derivatives' specificity and inhibitory activity against bacterial dihydrofolate reductase suggest that the compound may also exhibit antibacterial activity . The antithrombotic properties of related pyrido[4,3-d]pyrimidine-2,4-diones suggest potential therapeutic applications in preventing thrombosis .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

  • Research has been conducted on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, demonstrating the methods for creating complex heterocyclic systems potentially useful in medicinal chemistry and material science (Bakhite et al., 2005).

Antimicrobial and Anticancer Agents

  • Pyrano[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, highlighting the potential therapeutic applications of such compounds (Abd El-Sattar et al., 2021).

Antimicrobial Activity

  • The synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines have been investigated, providing evidence of the potential use of these compounds in developing new antimicrobial agents (Abdel-rahman et al., 2002).

Structural and Electronic Studies

  • Studies on the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives have been conducted to understand their potential in various applications, including nonlinear optics (NLO) and pharmacology (Hussain et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For instance, some pyrimidine derivatives are known to inhibit FGFR signaling pathway, which plays an essential role in various types of tumors .

properties

IUPAC Name

1-methyl-3-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carbonyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-19-6-2-3-11(15(19)21)16(22)20-10-4-5-14(20)12-8-17-9-18-13(12)7-10/h2-3,6,8-10,14H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIUTLYXSGFJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2C3CCC2C4=CN=CN=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridin-2(1H)-one

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